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molecular formula C11H14O B8428108 3,3,5-Trimethyl-2,3-dihydrobenzofuran

3,3,5-Trimethyl-2,3-dihydrobenzofuran

Cat. No. B8428108
M. Wt: 162.23 g/mol
InChI Key: PUPVVIMQQLZDIB-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

3-Chloro-2-methylpropene (9.7 mL) was added dropwise to a mixed solution of p-cresol (CAS #106-44-5, 10.8 g) and concentrated sulfuric acid (2.5 g), and the mixture was stirred at room temperature for one hour and 20 minutes. The reaction solution was ice-cooled and a 5 N sodium hydroxide aqueous solution (20 mL) was added, followed by stirring at 90° C. for 45 minutes. A 5 N sodium hydroxide aqueous solution (10 mL) was added to the reaction solution, and the mixture was stirred at 90° C. for two hours and 45 minutes. The reaction solution was left to cool to room temperature. tert-Butyl methyl ether was added to the reaction solution, and the organic layer was separated. The resulting organic layer was sequentially washed with water (three times) and brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (carrier: Merck silica gel 60 (230-400 mesh); elution solvent:heptane:ethyl acetate=1:0→49:1). The target fraction was concentrated and the resulting residue was purified again by silica gel column chromatography (carrier: Chromatorex™ NH; elution solvent: heptane). The target fraction was concentrated and the resulting residue was distilled under reduced pressure to obtain 1.87 g of the target compound (bp. 102° C./20 mmHg). The property values of the compound are as follows.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[CH:6]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]([CH3:13])[CH:7]=1.S(=O)(=O)(O)O.[OH-].[Na+]>COC(C)(C)C>[CH3:4][C:3]1([CH3:5])[C:10]2[CH:9]=[C:8]([CH3:13])[CH:7]=[CH:6][C:11]=2[O:12][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
9.7 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
2.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
by stirring at 90° C. for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for two hours and 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
The reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The resulting organic layer was sequentially washed with water (three times) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (carrier: Merck silica gel 60 (230-400 mesh); elution solvent:heptane:ethyl acetate=1:0→49:1)
CONCENTRATION
Type
CONCENTRATION
Details
The target fraction was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified again by silica gel column chromatography (carrier: Chromatorex™ NH; elution solvent: heptane)
CONCENTRATION
Type
CONCENTRATION
Details
The target fraction was concentrated
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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